
2,3,5-Trimethyl-4-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-4-(methylamino)phenol is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethyl-4-(methylamino)phenol consists of a phenol ring with three methyl groups and one methylamino group attached to it . The exact structure can be represented by the SMILES notation: CNc1c©cc(O)c©c1C .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential
Phenolic compounds, like Chlorogenic Acid (CGA) and Thymol, exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. These compounds modulate lipid and glucose metabolism, offering potential therapeutic strategies for managing diseases such as diabetes, obesity, and cardiovascular disorders (Naveed et al., 2018). Thymol, specifically, has been noted for its anti-inflammatory, antioxidant, and antihyperlipidemic effects, suggesting its value in pharmaceutical development for a range of chronic conditions (Nagoor Meeran et al., 2017).
Environmental Impact and Antioxidant Use
The environmental occurrence, fate, and toxicity of phenolic antioxidants have garnered research attention due to their widespread use and potential ecological impacts. Studies suggest that while these compounds are essential for prolonging product shelf life, their environmental persistence and toxicity effects, particularly in aquatic environments, necessitate further investigation to develop safer alternatives (Liu & Mabury, 2020).
Technological Applications in Polymer Stabilization
Research into natural antioxidants for polymer stabilization highlights the potential of phenolic compounds in enhancing material longevity and environmental sustainability. The exploration of carotenoids, flavonoids, and other natural phenols indicates significant efficiency in stabilizing polymers, offering an eco-friendly alternative to synthetic stabilizers currently in use (Kirschweng et al., 2017).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1497083-80-3 |
|---|---|
Produktname |
2,3,5-Trimethyl-4-(methylamino)phenol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.236 |
IUPAC-Name |
2,3,5-trimethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3 |
InChI-Schlüssel |
SGUXPRLATNEUTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1NC)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
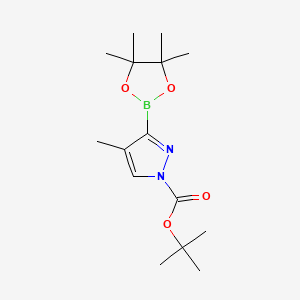
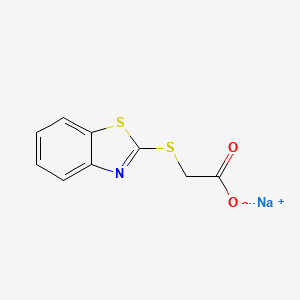
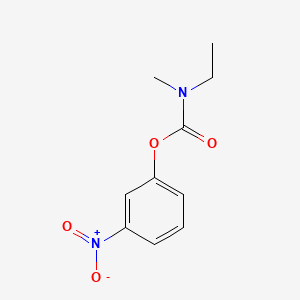
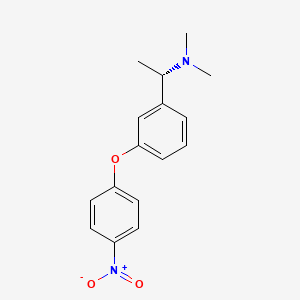
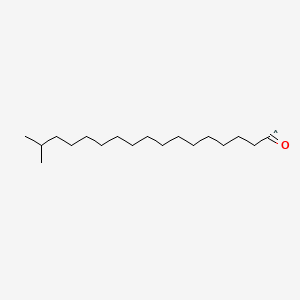
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)